

## Understanding the Selectivity Profile of RGT-068A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RGT-068A  |           |
| Cat. No.:            | B12394205 | Get Quote |

Initial searches for "RGT-068A" did not yield any publicly available information, suggesting that this compound may be in a very early stage of development, has been discontinued, or the identifier may be inaccurate. However, extensive data exists for other compounds from Rgenta Therapeutics, notably RGT-61159 and RGT-018, which are detailed below. This guide will summarize the available information on these related compounds to provide context on the company's research focus and approach to drug development.

# RGT-61159: A Clinical-Stage MYB Splicing Modulator

Rgenta Therapeutics is developing RGT-61159, an oral small molecule designed to modulate the splicing of the MYB transcription factor.[1][2] Overexpression of the MYB oncogene is a hallmark of several cancers, including adenoid cystic carcinoma (ACC), colorectal cancer (CRC), and acute myeloid leukemia (AML).[1][3][4] RGT-61159 aims to inhibit the oncogenic MYB protein, leading to the death of cancer cells that overexpress it.[1][2]

## **Preclinical and Clinical Development**

Preclinical data presented at the American Association for Cancer Research (AACR) 2025 Annual Meeting demonstrated that RGT-61159 effectively reduces both MYB RNA transcripts and MYB protein levels in a dose-dependent manner.[1][2] This activity translated to potent killing of cancer cells overexpressing MYB.[1][2] Studies in cell-derived xenograft (CDX)



models of AML showed robust anti-tumor activity.[1][2] Furthermore, RGT-61159 exhibited synergistic activity when combined with standard-of-care treatments for AML.[1][2]

A Phase 1a/b multi-center, open-label clinical trial for RGT-61159 is currently underway for patients with relapsed or refractory ACC and CRC.[3][4][5] The study is designed to evaluate the safety, tolerability, pharmacokinetics, target engagement, and clinical efficacy of the compound.[3][4]

## **RGT-018: A Pan-KRAS Inhibitor Targeting SOS1**

Another compound in development is RGT-018, a potent and selective inhibitor of Son of Sevenless 1 (SOS1).[6] SOS1 is a critical activator of KRAS, a frequently dysregulated oncogene in various cancers like non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[6] By inhibiting SOS1, RGT-018 functions as a pan-KRAS inhibitor.[6]

## **Preclinical Findings**

In vitro studies have shown that RGT-018 inhibits KRAS signaling and the proliferation of a wide range of KRAS-driven cancer cells as a single agent.[6] Its anti-proliferative effects were enhanced when combined with inhibitors of MEK, KRASG12C, EGFR, or CDK4/6.[6] In vivo, oral administration of RGT-018 suppressed tumor growth in xenograft models.[6] Notably, RGT-018, alone or in combination, was able to overcome resistance to approved KRASG12C inhibitors caused by acquired KRAS mutations.[6]

## **Signaling Pathway and Experimental Workflow**

To illustrate the mechanism of action for a compound like RGT-018, the following diagram depicts a simplified KRAS signaling pathway and the point of intervention for a SOS1 inhibitor.





#### Click to download full resolution via product page

Caption: Simplified KRAS signaling pathway and the inhibitory action of RGT-018 on SOS1.

The following diagram illustrates a general experimental workflow for evaluating the in vivo efficacy of a compound like RGT-018.





Click to download full resolution via product page

Caption: General workflow for in vivo xenograft studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Rgenta Therapeutics Presents Preclinical Data on RGT-61159, a Potent, Selective Oral Small Molecule Inhibitor of MYB, Demonstrating Robust Anti-Tumor Activity in Several Monotherapy Models of AML and Synergistic Activity when Combined with Standard of Care for AML [prnewswire.com]
- 3. Clinical Trials for RGT-61159 | Rgenta Therapeutics Inc. | Boston, MA [rgentatx.com]
- 4. Rgenta Therapeutics Announces First Patients Dosed in Phase 1a/b Clinical Trial of RGT-61159, an Oral Small Molecule Targeting MYB, in Adenoid Cystic Carcinoma (ACC) and Colorectal Cancer (CRC) [prnewswire.com]
- 5. A Phase 1a/1b First-in-human Multicenter Study to Assess the Efficacy and Safety of RGT-61159 for Treatment of Patients with Relapsed/Refractory Adenoid Cystic Carcinoma (ACC) or Colorectal Carcinoma (CRC) | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 6. RGT-018 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Understanding the Selectivity Profile of RGT-068A: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394205#understanding-rgt-068a-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com